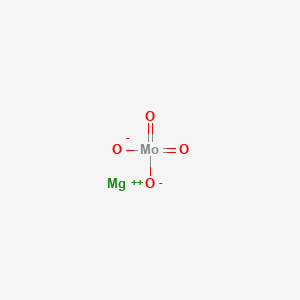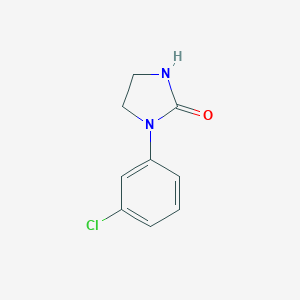
3-Acetyl-4-hydroxy-5,7,8-trimethoxynaphthalene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-4-hydroxy-5,7,8-trimethoxynaphthalene-1,2-dione is a chemical compound commonly known as juglone. It is a natural compound found in the leaves, bark, and fruits of the black walnut tree. Juglone has been extensively studied for its various biological properties, including its antioxidant, anti-inflammatory, and anticancer activities.
作用机制
Juglone exerts its biological effects through several mechanisms of action. It is a potent inhibitor of topoisomerase enzymes, which are essential for DNA replication and repair. Juglone also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, juglone has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Juglone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect cells from oxidative damage. Juglone has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, juglone has been shown to have antimicrobial and antifungal properties.
实验室实验的优点和局限性
Juglone has several advantages for lab experiments. It is a natural compound that can be easily synthesized or isolated from natural sources. Juglone is also relatively stable and can be stored for long periods of time. However, juglone has some limitations for lab experiments. It is a toxic compound that can cause skin irritation and other adverse effects. Additionally, juglone is not very water-soluble, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of juglone. One area of research is the development of juglone-based drugs for the treatment of cancer and other diseases. Another area of research is the study of the mechanisms of action of juglone and its effects on cellular processes. Additionally, the use of juglone in combination with other compounds for the treatment of cancer and other diseases is an area of active research. Finally, the study of the toxicity and safety of juglone is an important area of research for its potential use in medicine.
合成方法
Juglone can be synthesized through several methods, including isolation from natural sources, chemical synthesis, and microbial fermentation. The isolation method involves extracting juglone from the leaves, bark, and fruits of the black walnut tree. Chemical synthesis involves the reaction of 1,4-benzoquinone with acetylacetone and methoxybenzene. Microbial fermentation involves the use of microorganisms to produce juglone from precursor compounds.
科学研究应用
Juglone has been extensively studied for its various biological properties. It has been shown to have antioxidant properties, which help to protect cells from oxidative damage. Juglone has also been shown to have anti-inflammatory properties, which help to reduce inflammation in the body. Additionally, juglone has been shown to have anticancer properties, which help to prevent the growth and spread of cancer cells.
属性
CAS 编号 |
14090-54-1 |
|---|---|
产品名称 |
3-Acetyl-4-hydroxy-5,7,8-trimethoxynaphthalene-1,2-dione |
分子式 |
C15H14O7 |
分子量 |
306.27 g/mol |
IUPAC 名称 |
3-acetyl-4-hydroxy-5,7,8-trimethoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C15H14O7/c1-6(16)9-12(17)10-7(20-2)5-8(21-3)15(22-4)11(10)14(19)13(9)18/h5,17H,1-4H3 |
InChI 键 |
RZUQEVPURTXVSY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C(=C(C=C2OC)OC)OC)C(=O)C1=O)O |
规范 SMILES |
CC(=O)C1=C(C2=C(C(=C(C=C2OC)OC)OC)C(=O)C1=O)O |
同义词 |
2-Acetyl-3-hydroxy-5,6,8-trimethoxy-1,4-naphthoquinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







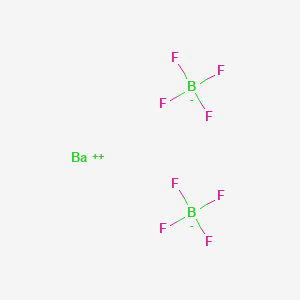
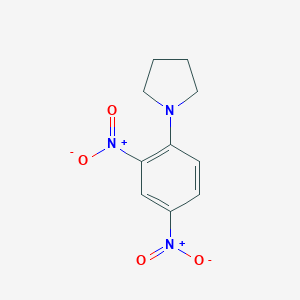
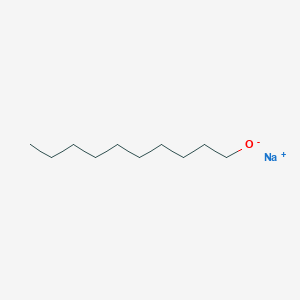
![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)


